molecular formula C12H7FN2S B13808826 5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole

5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole

Cat. No.: B13808826
M. Wt: 230.26 g/mol
InChI Key: CSJHWYILZITNBI-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted pyridine rings.

Scientific Research Applications

5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)benzo[d]thiazole: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    5-Fluoro-2-(pyridin-3-yl)benzo[d]thiazole: Similar structure but with the pyridine ring attached at a different position, potentially altering its properties.

    5-Fluoro-2-(pyridin-4-yl)benzothiazole: Similar but without the fused benzene ring, which may influence its stability and reactivity.

Uniqueness

The presence of the fluorine atom in 5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions. This unique feature also contributes to its potential as a pharmacophore in drug design, offering improved binding affinity and specificity for target molecules.

Properties

Molecular Formula

C12H7FN2S

Molecular Weight

230.26 g/mol

IUPAC Name

5-fluoro-2-pyridin-4-yl-1,3-benzothiazole

InChI

InChI=1S/C12H7FN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H

InChI Key

CSJHWYILZITNBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)C3=CC=NC=C3

Origin of Product

United States

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